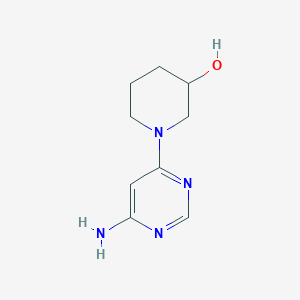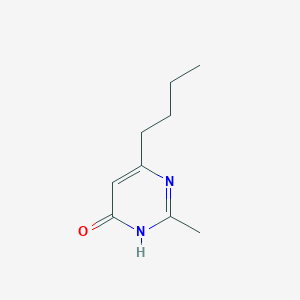
6-(4-Chlorophenethyl)pyrimidin-4-ol
Overview
Description
6-(4-Chlorophenethyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-ol core and a 4-chlorophenethyl group
Mechanism of Action
Target of Action
Pyrimidine derivatives often target various enzymes and receptors in the body. The specific targets depend on the exact structure of the compound. For instance, some pyrimidine derivatives are known to inhibit key enzymes involved in cellular replication and metabolism .
Mode of Action
The mode of action of a compound describes how it interacts with its target. Pyrimidine derivatives often bind to their target enzyme or receptor, altering its function. This can inhibit the target’s activity, change the rate of a biochemical reaction, or modulate signal transduction .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some inhibit the synthesis of DNA and RNA, which can slow down or stop the growth of rapidly dividing cells, such as cancer cells .
Result of Action
The result of a compound’s action is the observable effect it has at the cellular or systemic level. For instance, by inhibiting key enzymes, some pyrimidine derivatives can induce cell death (apoptosis) in cancer cells .
Biochemical Analysis
Biochemical Properties
6-(4-Chlorophenethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of DNA damage and repair. It interacts with enzymes such as photolyases, which are involved in the repair of UV-induced DNA damage. The compound’s interaction with these enzymes facilitates the recognition and repair of cyclobutane pyrimidine dimers (CPDs) and pyrimidine-pyrimidone (6-4) photoproducts (6-4PPs) . These interactions are crucial for maintaining genome integrity and preventing mutations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide variety of DNA lesions . By enhancing the efficiency of NER, the compound helps prevent carcinogenesis and aging-related cellular damage. Additionally, it may impact cell cycle regulation and apoptosis, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with DNA and repair enzymes. The compound binds to damaged DNA sites, facilitating the recruitment of repair proteins such as XPC-RAD23B, which initiates the NER process . This binding interaction promotes the recognition and excision of DNA lesions, thereby preventing mutations and maintaining genomic stability.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound enhances DNA repair mechanisms without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage. These findings highlight the importance of optimizing dosage levels for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair and nucleotide synthesis. It interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis . By influencing these metabolic pathways, the compound can affect cellular proliferation and survival, making it a potential target for cancer therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound is primarily localized in the nucleus, where it interacts with DNA and repair enzymes . This localization is critical for its role in DNA repair and maintaining genomic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenethyl)pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidin-4-ol core. One common method is the condensation of an appropriate β-keto ester with guanidine, followed by cyclization to form the pyrimidin-4-ol ring. The 4-chlorophenethyl group can be introduced through a subsequent alkylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenethyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
6-(4-Chlorophenethyl)pyrimidin-4-ol has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Industry: The compound's unique properties make it suitable for use in the production of advanced materials and chemicals.
Comparison with Similar Compounds
4-Chlorophenethylamine
4-Chlorophenylacetic acid
4-Chlorophenethyl bromide
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-9(2-5-10)3-6-11-7-12(16)15-8-14-11/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKUAXHKQWIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)








![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)


